2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which makes them promising candidates for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, including nitration, reduction, and cyclization reactions. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is important in cell cycle regulation.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit CDK2.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 but may have different binding affinities and selectivities.
Thioglycoside derivatives: These compounds have shown similar cytotoxic activities against cancer cell lines.
Uniqueness
2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features that enhance its binding affinity to CDK2, making it a potent inhibitor with potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C20H15N7O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15N7O3/c1-12-5-6-17(16(7-12)27(28)29)30-10-13-3-2-4-14(8-13)18-23-20-15-9-22-24-19(15)21-11-26(20)25-18/h2-9,11H,10H2,1H3,(H,22,24) |
InChI Key |
OXYWXNBYXVBTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)[N+](=O)[O-] |
Origin of Product |
United States |
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